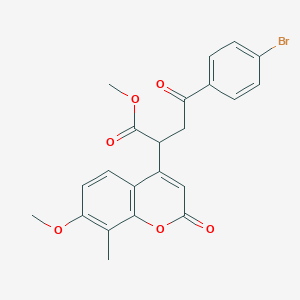

methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

Description

Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a synthetic organic compound featuring a hybrid structure combining a 4-bromophenyl group, a chromenone (coumarin-derived) moiety, and a methyl oxobutanoate ester. The methyl ester group enhances lipophilicity, influencing solubility and metabolic stability. This compound is likely synthesized via Suzuki-Miyaura cross-coupling or analogous methods, given its structural resemblance to derivatives described in the literature .

Properties

Molecular Formula |

C22H19BrO6 |

|---|---|

Molecular Weight |

459.3 g/mol |

IUPAC Name |

methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-oxobutanoate |

InChI |

InChI=1S/C22H19BrO6/c1-12-19(27-2)9-8-15-16(11-20(25)29-21(12)15)17(22(26)28-3)10-18(24)13-4-6-14(23)7-5-13/h4-9,11,17H,10H2,1-3H3 |

InChI Key |

NGSHGQCDPYAVEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC=C(C=C3)Br)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 7-methoxy-8-methyl-2-oxo-2H-chromene-4-carboxylic acid, followed by esterification and subsequent reactions to introduce the oxobutanoate moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has been investigated for its potential biological activities:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes crucial for cancer cell proliferation .

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Material Science

In addition to biological applications, this compound has been explored for its utility in material science:

- Polymer Development : Its chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

- Dye Applications : The chromene moiety contributes to its potential use as a dye or pigment in various applications due to its vibrant color properties .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized MTT assays to quantify cell proliferation and indicated that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus revealed that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a lead compound for developing new antibiotics, especially given the rise of antibiotic-resistant strains.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

- Chromenone Integration: The chromenone moiety introduces rigidity and planar aromaticity, which could enhance binding to enzymes like cyclooxygenase-2 (COX-2) compared to biphenyl analogs .

- Ester Group Variation : Methyl esters generally exhibit higher metabolic stability than ethyl esters due to reduced steric hindrance in hydrolytic enzymes .

Spectroscopic and Analytical Data

Comparative spectral data highlight structural nuances (Table 3):

Expected Data for Target Compound :

- 1H NMR: Signals for bromophenyl (δ ~7.70–7.90), chromenone protons (δ ~6.30–6.90), methoxy (δ ~3.80–4.00), and methyl ester (δ ~3.70).

- MS: Molecular ion peak at m/z ~503 ([M+H]+), accounting for Br (79.9) and chromenone (MW ~246).

Crystallographic and Stability Considerations

Crystallographic tools like SHELXL and WinGX are critical for resolving the target’s structure. Bromine’s heavy atom effect would aid in phasing, while the chromenone’s planarity may influence crystal packing. Stability challenges noted for similar esters (e.g., discontinued commercial availability ) suggest the need for optimized storage conditions to prevent hydrolysis.

Biological Activity

Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors, often utilizing methodologies that enhance yield and purity. The compound has been characterized using techniques such as NMR and X-ray crystallography, confirming its structure and stereochemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of coumarin derivatives, including this compound. In a screening against various human tumor cell lines, significant cytotoxic effects were observed. For instance, compounds derived from similar coumarin structures exhibited IC50 values ranging from 5.5 µg/ml to 6.9 µg/ml against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound ID | Cell Line | IC50 (µg/ml) |

|---|---|---|

| 13a | MCF-7 | 5.5 |

| 13a | HepG2 | 6.9 |

| 5h | MCF-7 | Not specified |

| 7d | HepG2 | Not specified |

The mechanism by which this compound exerts its anticancer effects may involve induction of apoptosis in cancer cells through the modulation of key signaling pathways. Studies suggest that these coumarin derivatives interact with specific proteins such as Bcl-2, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of this compound. Research indicates that derivatives with bromine substituents exhibit enhanced antimicrobial properties against various pathogens. For example, a study reported that compounds with similar structural motifs showed effective inhibition against multi-drug resistant bacteria .

Case Studies

- Case Study on Anticancer Activity : A study conducted at the National Cancer Institute in Cairo screened a series of coumarin derivatives for anticancer activity. The results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against both MCF-7 and HepG2 cell lines .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, revealing that those with electron-withdrawing groups like bromine displayed potent activity against bacterial strains comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.